![molecular formula C14H7NO3 B13810529 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione CAS No. 586979-30-8](/img/structure/B13810529.png)
5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione: is a heterocyclic compound with a fused oxazole and phenanthridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of violuric acid with a P-ylide obtained from triphenylmethylphosphonium bromide in the presence of lithium hydroxide, followed by acidification of the reaction mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Oxazolo[5,4-d]pyrimidine-5,7-dione: This compound has a similar oxazole ring but differs in the fused ring system.
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Another related compound with methyl substitutions on the oxazole ring.
Uniqueness: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is unique due to its fused phenanthridine ring system, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
586979-30-8 |
|---|---|
Formule moléculaire |
C14H7NO3 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
11-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,12,14-hexaene-8,10-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11-12(9)15(13)14(17)18-11/h1-7H |
Clé InChI |
DZIYIXAQZHETBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)OC(=O)N4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


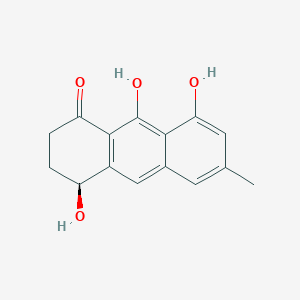
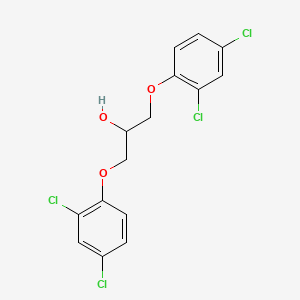
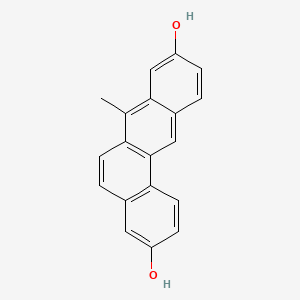
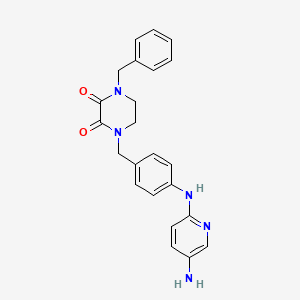
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
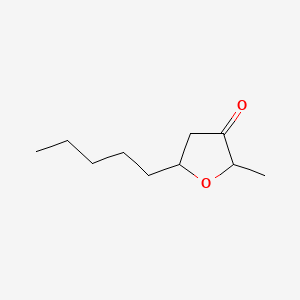
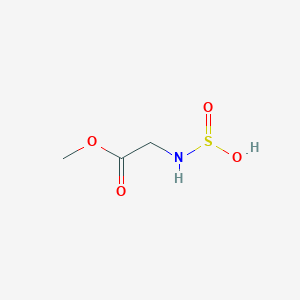
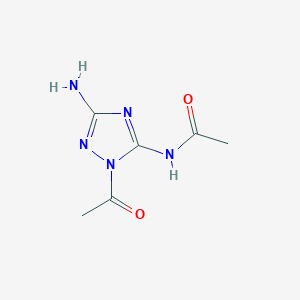
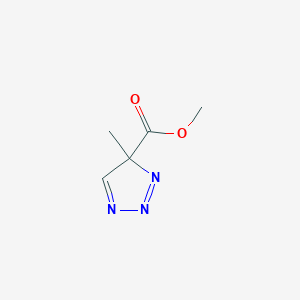
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
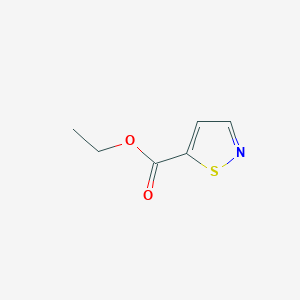
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
